N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

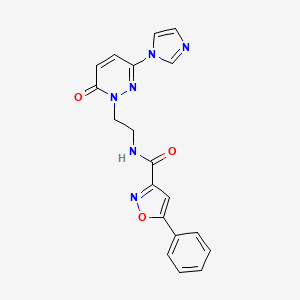

This compound is a heterocyclic hybrid molecule featuring a pyridazinone core substituted with a 1H-imidazole moiety, linked via an ethyl group to a 5-phenylisoxazole-3-carboxamide group. The pyridazinone scaffold is known for its pharmacological versatility, while the imidazole and isoxazole rings contribute to hydrogen bonding and metabolic stability, respectively .

Properties

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c26-18-7-6-17(24-10-8-20-13-24)22-25(18)11-9-21-19(27)15-12-16(28-23-15)14-4-2-1-3-5-14/h1-8,10,12-13H,9,11H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUBYFDPXFAVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant studies.

Structural Characteristics

The compound features several key structural components:

- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and receptor binding.

- Pyridazine Moiety : Often associated with antitumor and antimicrobial activities.

- Isoxazole Group : Linked to diverse pharmacological effects, including anti-inflammatory and analgesic properties.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The imidazole ring may bind to active sites of enzymes, inhibiting their function. This is particularly relevant for kinases involved in cancer progression.

- Receptor Modulation : The compound may modulate receptor activity, influencing pathways such as apoptosis and cell proliferation.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, studies have shown that derivatives with similar structures can inhibit tumor cell growth in various cancer types.

| Compound | Target | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | PDK1 | 80 | Breast Cancer |

| Compound B | AKT | 94 | Lung Cancer |

Kinase Inhibition

The compound has been identified as a potential inhibitor of Phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in the PI3K/AKT signaling pathway. This pathway is often dysregulated in cancer, making PDK1 a target for therapeutic intervention.

Anti-inflammatory Effects

The structural components suggest that the compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of the compound against various cancer cell lines using MTT assays. Results demonstrated significant inhibition of cell viability at low micromolar concentrations, indicating strong antitumor potential.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth without significant toxicity, suggesting a favorable therapeutic index.

- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to PDK1, showing promising binding affinities that support its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with two classes of molecules described in the evidence:

- Pyridazinone derivatives (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) from ): These compounds prioritize sulfonamide or benzyloxy substituents, which enhance solubility and target affinity, particularly for enzymes like carbonic anhydrase .

- 5-Oxo-imidazole derivatives (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones from ): These focus on antimicrobial activity via imidazole-mediated interactions with microbial membranes or enzymes .

Key Structural and Functional Differences

Research Findings and Activity Trends

- The benzyloxy group may enhance membrane permeability .

- Compounds : 5-Oxo-imidazoles with arylidene substituents showed moderate to strong growth inhibition against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .

- Target Compound : While direct pharmacological data are unavailable, the imidazole-isoxazole combination suggests dual mechanisms—imidazole for metal coordination (e.g., in CYP450 inhibition) and isoxazole-carboxamide for target selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) based on initial procedures like those in , which uses K₂CO₃ in DMF for analogous heterocyclic couplings .

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to minimize experimental runs while identifying critical factors. For example, highlights the use of DoE to optimize reaction conditions in complex syntheses .

- Purification : Use gradient elution in HPLC or recrystallization with solvents of varying polarities to isolate the compound from byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the imidazole, pyridazine, and isoxazole moieties. Compare chemical shifts with structurally similar compounds (e.g., and report NMR data for pyridazine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., pH, heat).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). suggests similar compounds interact with cancer-related enzymes, providing a basis for target selection .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or stability in biological environments. ICReDD’s approach () integrates quantum chemistry to guide experimental validation .

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols). emphasizes the importance of consistent biological models for quinoline-carboxamide analogs .

- Structure-Activity Relationship (SAR) Analysis : Modify specific functional groups (e.g., imidazole substituents) and test bioactivity to isolate contributing motifs. discusses imidazo[1,2-b]pyridazine SAR trends .

- Meta-Analysis : Use statistical tools to aggregate data from multiple sources, accounting for variables like concentration ranges or solvent effects.

Q. What strategies are effective for scaling up multi-step synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Stepwise Optimization : Scale each reaction step independently. For example, ’s coupling reaction can be adapted to flow chemistry for better heat management in large batches .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real-time (see for quality-by-design principles) .

- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC if racemization occurs during scaling.

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported enzymatic inhibition potency for this compound?

- Methodological Answer :

- Enzyme Source Variability : Test the compound against isoforms of the same enzyme from different species or tissues (e.g., human vs. murine kinases). notes species-specific interactions in related compounds .

- Redox State Considerations : Evaluate activity under varying redox conditions, as the pyridazine-6-one moiety () may exhibit redox-sensitive binding .

- Crystallographic Validation : Co-crystallize the compound with the target enzyme to resolve binding mode ambiguities.

Structural and Mechanistic Insights

Q. What experimental approaches elucidate the role of the imidazole moiety in this compound’s mechanism of action?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs replacing imidazole with triazole or pyrazole and compare bioactivity (see for imidazole-to-triazole substitutions) .

- pH-Dependent Studies : Test activity across physiological pH ranges to assess protonation effects on imidazole’s coordination with metal ions (e.g., Zn²⁺ in metalloenzymes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to determine if imidazole participates in enthalpy-driven interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.